N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methoxy group and two methyl groups attached to the pyrrole ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide typically involves the reaction of 1,2-dimethylpyrrole with methoxyamine and a suitable carboxylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in the synthesis include methanol and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds.
Scientific Research Applications
N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
1,2-Dimethyl-1H-pyrrole: A simpler derivative lacking the methoxy and carboxamide groups.
Uniqueness
N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide is unique due to the presence of both methoxy and carboxamide functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methoxy-N,1-dimethylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9-6-4-5-7(9)8(11)10(2)12-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDUBDJRKHZHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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